

# 2-Heptenoic Acid: A Technical Guide to Toxicological Data and Safe Handling

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## Compound of Interest

Compound Name: 2-Heptenoic acid

Cat. No.: B082338

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data and safety handling procedures for **2-Heptenoic acid**. The information is compiled from Safety Data Sheets (SDS), toxicological databases, and regulatory assessments to ensure a comprehensive resource for laboratory and drug development settings.

## Chemical and Physical Properties

Property	Value	Reference
CAS Number	18999-28-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	128.17 g/mol	[1]
Appearance	Colorless to pale yellow liquid	The Good Scents Company
Boiling Point	226-228 °C	The Good Scents Company
Flash Point	100 °C (212 °F)	The Good Scents Company
Solubility	Soluble in alcohol. Poorly soluble in water.	The Good Scents Company,[2]

## Toxicological Data Summary

**2-Heptenoic acid** is classified as a corrosive substance that can cause severe skin burns and eye damage. The available quantitative toxicological data is summarized below.

Test	Species	Route	Value	Reference
LD <sub>50</sub> (Lethal Dose, 50%)	Mouse	Intraperitoneal	1600 mg/kg	The Good Scents Company
LD <sub>50</sub> (Lethal Dose, 50%)	Mouse	Subcutaneous	1600 mg/kg	The Good Scents Company

## Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2-Heptenoic acid** is classified with the following hazards:

- H290: May be corrosive to metals.[\[1\]](#)
- H314: Causes severe skin burns and eye damage.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- H318: Causes serious eye damage.[\[1\]](#)

Signal Word: Danger[\[1\]](#)

## Safety Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict safety protocols must be followed when handling **2-Heptenoic acid**.

Engineering Controls:

- Work in a well-ventilated area, preferably under a chemical fume hood.[\[1\]](#)[\[5\]](#)

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. A face shield should be worn where splashing is possible.[\[1\]](#)[\[6\]](#)

- Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after contamination.[1][7]
- Respiratory Protection: If working outside of a fume hood or if vapors are present, use a NIOSH-approved respirator with an appropriate cartridge.[6]

#### Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[1]
- Do not breathe vapors or mist.[1]
- Keep container tightly closed in a dry, cool, and well-ventilated place.[1]
- Store in a corrosion-resistant container.[1][3]
- Wash hands thoroughly after handling.[1]

## First-Aid Measures

In case of exposure, immediate action is critical.

- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
- In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[1]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1]

## Experimental Protocols

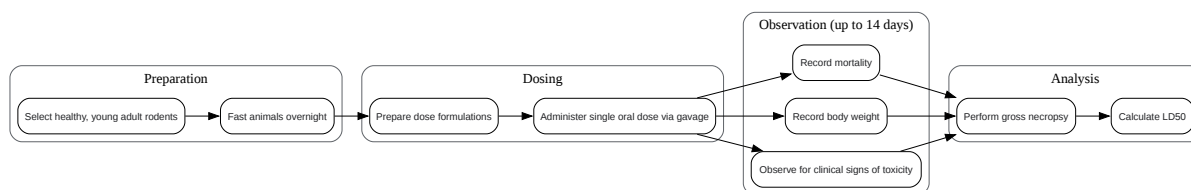
While specific experimental reports for **2-Heptenoic acid** were not available, the following sections detail the standard methodologies for key toxicological endpoints based on OECD guidelines, which are internationally recognized for chemical safety testing.

## Acute Oral Toxicity (LD<sub>50</sub>)

The acute oral toxicity is typically determined using a method like the OECD Test Guideline 423 (Acute Toxic Class Method).<sup>[8]</sup><sup>[9]</sup>

### Methodology:

- **Test Animals:** Healthy, young adult rodents (usually rats, preferably females) are used.<sup>[9]</sup>
- **Housing and Fasting:** Animals are housed individually and fasted (food, but not water) overnight before dosing.<sup>[10]</sup>
- **Dose Administration:** The test substance is administered as a single oral dose via gavage. The volume is calculated based on the animal's body weight.<sup>[8]</sup><sup>[10]</sup>
- **Dose Levels:** A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.<sup>[9]</sup>
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.<sup>[8]</sup>
- **Necropsy:** All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.<sup>[8]</sup>
- **Data Analysis:** The LD<sub>50</sub> is estimated based on the mortality observed at different dose levels.<sup>[8]</sup>



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*Experimental Workflow for Acute Oral Toxicity (LD<sub>50</sub>) Study.*

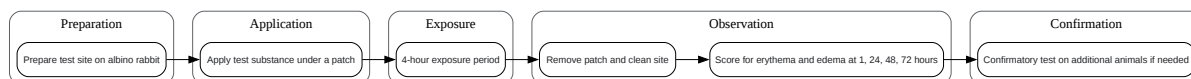
## Skin Corrosion/Irritation

The potential for skin corrosion and irritation is assessed following a protocol such as the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).<sup>[7][11][12][13]</sup>

Methodology:

- **Test Animal:** A single albino rabbit is typically used for the initial test.<sup>[7]</sup>
- **Test Site Preparation:** The fur on the animal's back is clipped approximately 24 hours before the test.
- **Application:** A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin (approx. 6 cm<sup>2</sup>) under a gauze patch.<sup>[7]</sup>
- **Exposure:** The patch is applied for a duration of up to 4 hours.<sup>[14]</sup>
- **Observation:** After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The observation period can be extended up to 14 days to assess the reversibility of the effects.<sup>[11]</sup>
- **Scoring:** The severity of the skin reactions is scored using a standardized grading system.

- Confirmatory Test: If the initial test does not show a corrosive effect, the response is confirmed using up to two additional animals.[11]



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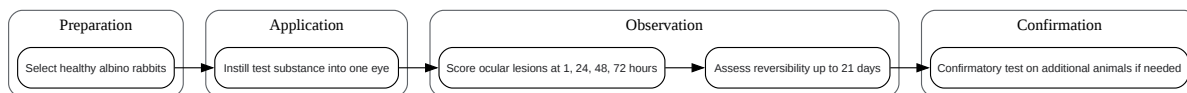
*Experimental Workflow for Skin Corrosion/Irritation Study.*

## Eye Irritation/Corrosion

The potential for eye irritation and corrosion is evaluated using a method like the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).[15][16][17][18][19]

Methodology:

- Test Animal: Healthy, adult albino rabbits are used.[17][18]
- Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[17]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored. The observation period may be extended up to 21 days to assess reversibility.[17]
- Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[19]
- Confirmatory Test: If the initial test on one animal does not show a corrosive or severe irritant effect, the response is confirmed using up to two additional animals.[16][19]



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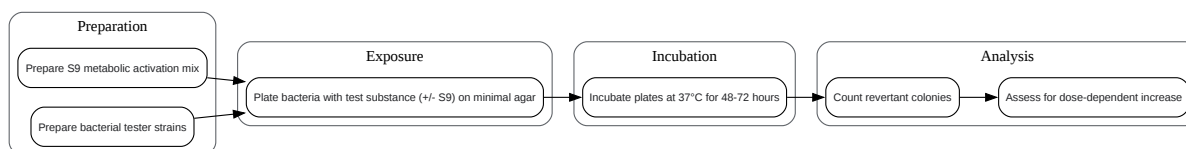
*Experimental Workflow for Eye Irritation/Corrosion Study.*

## Mutagenicity (Bacterial Reverse Mutation Test)

The mutagenic potential of a substance is commonly assessed using the Ames test, as described in OECD Test Guideline 471.[\[5\]](#)[\[6\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Methodology:

- **Test Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (e.g., histidine) are used. These strains have mutations that are revertible by specific types of mutagens.[\[5\]](#)[\[22\]](#)
- **Metabolic Activation:** The test is performed both with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to mimic metabolism in mammals.[\[20\]](#)
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations on a minimal agar medium lacking the essential amino acid.[\[21\]](#)
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.[\[21\]](#)
- **Scoring:** Only bacteria that have undergone a reverse mutation will be able to grow and form colonies. The number of revertant colonies is counted.
- **Data Analysis:** A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[\[20\]](#)



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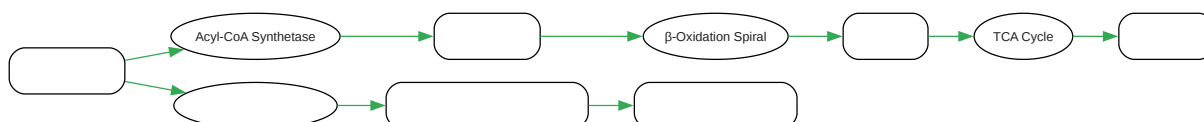
*Experimental Workflow for Bacterial Reverse Mutation (Ames) Test.*

## Metabolism and Toxicokinetics

Information on the specific signaling pathways of **2-Heptenoic acid** is limited. However, as an  $\alpha,\beta$ -unsaturated carboxylic acid, it is expected to be metabolized through pathways common to other fatty acids.

The primary metabolic pathway for straight-chain fatty acids is  $\beta$ -oxidation. This process occurs in the mitochondria and peroxisomes and involves the sequential removal of two-carbon units in the form of acetyl-CoA.[23] For unsaturated fatty acids like **2-Heptenoic acid**, additional enzymatic steps are required to handle the double bond.[24]

One potential bioactivation pathway for  $\alpha,\beta$ -unsaturated carboxylic acids involves acyl glucuronidation. This process can activate the conjugated alkene, making it more susceptible to nucleophilic attack by glutathione or other thiols, which could lead to covalent binding to proteins.[25]



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*Potential Metabolic Pathways of 2-Heptenoic Acid.*

## Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated (E)-**2-Heptenoic acid** as a flavouring agent. Based on the available data and the low levels of intake, they have concluded that it poses no safety concern at current levels of use.<sup>[1][26][27]</sup>

Disclaimer: This document is intended for informational purposes only and does not constitute a complete toxicological profile. Users should consult the original safety data sheets and relevant regulatory guidelines before handling **2-Heptenoic acid**.

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- To cite this document: BenchChem. [2-Heptenoic Acid: A Technical Guide to Toxicological Data and Safe Handling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082338#toxicological-data-and-safety-handling-of-2-heptenoic-acid>]

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